REACTION_SMILES
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[CH3:20][C:21](=[O:22])[O-:23].[CH3:24][C:25](=[O:26])[OH:27].[Na+:19].[O:1]=[CH:2][c:3]1[cH:4][c:5]([O:6][CH3:7])[c:8]([OH:9])[cH:10][cH:11]1.[OH2:28].[S:12]1[C:13](=[S:14])[NH:15][C:16](=[O:17])[CH2:18]1>>[CH:2]([c:3]1[cH:4][c:5]([O:6][CH3:7])[c:8]([OH:9])[cH:10][cH:11]1)=[C:18]1[S:12][C:13](=[S:14])[NH:15][C:16]1=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CSC(=S)N1
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Name
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Type
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product
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Smiles
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COc1cc(C=C2SC(=S)NC2=O)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |